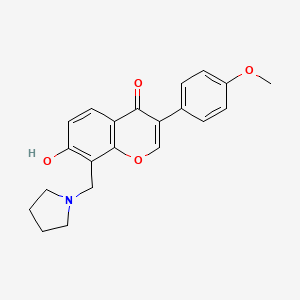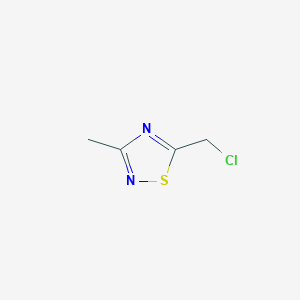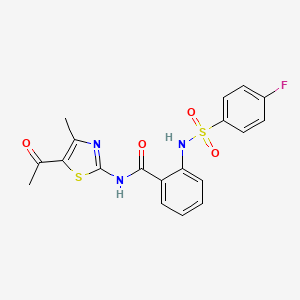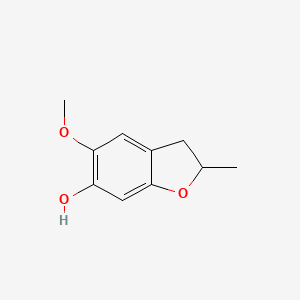
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, also known as Hesperetin Pyrrolidine, is a synthetic compound derived from the natural flavonoid, Hesperetin. It has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activity
7-Hydroxy-3-pyrazolyl-chromen-4H-ones, closely related to the compound , have been studied for their antimicrobial and antioxidant activities. These compounds have shown potential in inhibiting microbial growth and offering oxidative stress protection (Hatzade et al., 2008).
Monoamine Oxidase Inhibition
A series of compounds, including 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, have been synthesized and found to selectively inhibit human monoamine oxidase A (MAO A), an enzyme relevant in neurological disorders. This highlights potential applications in neuropsychiatric and neurodegenerative disease research (Mattsson et al., 2014).
Structural Analysis and Applications
The structural characteristics of various chromen-4-one derivatives have been explored, which is crucial for understanding their physicochemical properties and potential applications in material science and drug development. For example, the crystal structure analysis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one provides insights into its molecular arrangement and interactions (Mohammat et al., 2008).
pH Probe Development
Research has been conducted on the ratiometric pH probe based on dicyanomethylene-4H-chromene platform, indicating potential use in analytical chemistry for pH measurement. This highlights the applicability of chromene derivatives in chemical sensing technologies (Liu et al., 2017).
Antimicrobial Activity of Coumarin Derivatives
The antimicrobial activity of new coumarin and dicoumarol derivatives has been investigated, providing a basis for the development of novel antimicrobial agents. These studies expand the understanding of the biological activities of chromen-4-one derivatives (Regal et al., 2020).
Anticancer Properties
Substituted chromene compounds, including various 4H-chromene derivatives, have been synthesized and analyzed for their potential anticancer properties. This research underscores the therapeutic potential of chromene derivatives in cancer treatment (Abdelwahab & Fekry, 2022).
Potassium Channel Activation
Compounds such as 1-(6-hydroxy-4-methoxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g]chromen-5-yl) pyrrolidin-2-one have been synthesized, highlighting the potential of chromene derivatives as potassium channel activators, important for various physiological processes (El-Telbani, 2006).
Propiedades
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)18-13-26-21-16(20(18)24)8-9-19(23)17(21)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGDGAKBITWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)
![2-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2432327.png)
![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)

![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2432334.png)



![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)